Bienvenue dans la boutique en ligne BenchChem!

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate

Physicochemical profiling Drug-likeness Permeability prediction

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate (CAS 878976-83-1; molecular formula C22H22N2O4; molecular weight 378.43 g/mol) is a synthetic bifunctional molecule comprising a 1-cyanocyclohexylamino-2-oxoethyl ester linked to a 4-(4-hydroxyphenyl)benzoate (4′-hydroxybiphenyl-4-carboxylate) moiety. It shares its molecular formula with the FDA-approved endothelin receptor antagonist Ambrisentan (CAS 177036-94-1) but differs entirely in scaffold architecture: Ambrisentan is a diaryl propionic acid derivative, whereas 878976-83-1 is a biphenyl ester-amide conjugate.

Molecular Formula C22H22N2O4
Molecular Weight 378.428
CAS No. 878976-83-1
Cat. No. B2493941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate
CAS878976-83-1
Molecular FormulaC22H22N2O4
Molecular Weight378.428
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O
InChIInChI=1S/C22H22N2O4/c23-15-22(12-2-1-3-13-22)24-20(26)14-28-21(27)18-6-4-16(5-7-18)17-8-10-19(25)11-9-17/h4-11,25H,1-3,12-14H2,(H,24,26)
InChIKeyXRHKFSAPMMVXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate – Structural Overview and Procurement-Relevant Classification


[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate (CAS 878976-83-1; molecular formula C22H22N2O4; molecular weight 378.43 g/mol) is a synthetic bifunctional molecule comprising a 1-cyanocyclohexylamino-2-oxoethyl ester linked to a 4-(4-hydroxyphenyl)benzoate (4′-hydroxybiphenyl-4-carboxylate) moiety [1]. It shares its molecular formula with the FDA-approved endothelin receptor antagonist Ambrisentan (CAS 177036-94-1) but differs entirely in scaffold architecture: Ambrisentan is a diaryl propionic acid derivative, whereas 878976-83-1 is a biphenyl ester-amide conjugate [2]. The compound is currently catalogued as a research chemical with typical vendor-quoted purity of 95% and is not associated with any approved therapeutic indication [1].

Why [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate Cannot Be Simply Replaced by In-Class Analogs


The compound's unique bifunctional architecture – a 1-cyanocyclohexylamino-2-oxoethyl ester conjugated to a 4′-hydroxybiphenyl-4-carboxylate – creates a physicochemical profile that distinguishes it from both simpler biphenyl esters and from the isomeric drug Ambrisentan. The phenolic -OH on the distal biphenyl ring introduces hydrogen-bond donor capacity (HBD = 1) and a higher topological polar surface area (TPSA = 83.64 Ų) compared to the parent acid 4-(4-hydroxyphenyl)benzoic acid (TPSA = 57.53 Ų) [1], while the cyanocyclohexyl group modulates lipophilicity (clogP = 3.50) relative to simpler alkyl esters [2]. Substitution with a generic biphenyl-4-carboxylate ester or with Ambrisentan would alter hydrogen-bonding capacity, molecular shape, and metabolic liability, making the compound non-interchangeable in any application where the 1-cyanocyclohexylamino-2-oxoethyl motif is functionally required [3].

Quantitative Differential Evidence for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate (CAS 878976-83-1) Versus Key Comparators


Physicochemical Differentiation: TPSA and Hydrogen-Bonding Profile Versus Ambrisentan

Despite sharing the identical molecular formula (C22H22N2O4, MW 378.43), the target compound exhibits a higher calculated topological polar surface area (TPSA = 83.64 Ų) compared to Ambrisentan (TPSA = 81.54 Ų), a difference of +2.10 Ų [1]. Both compounds have an identical hydrogen-bond donor count (HBD = 1) and acceptor count (HBA = 6), but the spatial distribution differs: the target compound's phenolic -OH is exposed on the distal biphenyl ring, whereas Ambrisentan's carboxylic acid -OH is adjacent to a sterically hindered diaryl-substituted chiral center [2]. The clogP values are nearly identical (3.50 vs. 3.52 for Ambrisentan), indicating comparable lipophilicity despite scaffold divergence [1][2].

Physicochemical profiling Drug-likeness Permeability prediction

Lipophilicity Shift Relative to Parent Acid: LogP Increase of 0.74 Units

Esterification of 4-(4-hydroxyphenyl)benzoic acid (LogP = 2.76) with the 1-cyanocyclohexylamino-2-oxoethyl alcohol produces a LogP increase of +0.74 units to 3.50 [1]. This magnitude of lipophilicity enhancement is consistent with the addition of a cyanocyclohexyl-bearing moiety, which contributes both aliphatic character and a polar nitrile group. In comparison, simple methyl or ethyl esters of the same parent acid typically exhibit LogP increases of only ~0.3–0.5 units , indicating that the cyanocyclohexylamino-2-oxoethyl group provides a larger and more tunable lipophilicity increment than simple alkyl esterification.

Lipophilicity optimization Ester prodrug design ADME prediction

Rotatable Bond Count and Conformational Flexibility Compared to Ambrisentan

The target compound possesses 3 rotatable bonds (RB = 3), identical to Ambrisentan (RB = 3) [1][2]. However, the nature of these rotatable bonds differs: in the target compound, rotation occurs around the ester C–O bond, the amide C–N bond, and the biphenyl inter-ring bond; in Ambrisentan, rotation occurs around the two diaryl C–C bonds and the ether linkage [2]. The biphenyl inter-ring bond in the target compound is conjugated, potentially imposing a higher rotational barrier and greater conformational restriction than the sp³-hybridized rotatable bonds in Ambrisentan. This differential conformational restriction may affect target binding entropy and is relevant for structure-based drug design campaigns comparing biphenyl versus diphenylpropionic acid scaffolds [3].

Conformational analysis Molecular flexibility Entropic binding penalty

1-Cyanocyclohexyl Moiety as a Metabolically Stable Piperidine Bioisostere: Class-Level Inference

The 1-cyanocyclohexyl group has been explicitly validated in the medicinal chemistry literature as a metabolically resistant bioisostere for the N-piperidinyl ring. Donohue et al. (2011) demonstrated that replacing the piperidine ring of rimonabant with a 1-cyanocyclohexyl group produced a CB1 receptor ligand (compound 9n) with high affinity (Ki = 15.7 nM) and, critically, was expected to 'confer greater metabolic resistance' compared to the parent piperidine structure [1]. The electron-withdrawing nitrile adjacent to the cyclohexyl ring reduces the electron density on the neighboring nitrogen, thereby decreasing susceptibility to N-dealkylation by CYP450 enzymes – a common metabolic liability of piperidine-containing compounds. While direct metabolic stability data for 878976-83-1 are not publicly available, the presence of this validated bioisosteric motif distinguishes it from analogous esters bearing piperidine, morpholine, or simple dialkylamine groups that lack this metabolic shield [1].

Metabolic stability Bioisostere design CYP450 resistance

4′-Hydroxybiphenyl-4-carboxylate as a Privileged FXR-Interacting Fragment: Pharmacophore Rationale

The 4-hydroxyphenyl benzoate substructure embedded within 878976-83-1 is a recognized pharmacophore for farnesoid X receptor (FXR) antagonism. Song et al. (2015) reported that 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate exhibited moderate FXR antagonistic activity in a high-throughput screening campaign, and systematic SAR exploration revealed that the '3-(tert-butyl)-4-hydroxyphenyl unit is essential in obtaining the FXR antagonistic activity' [1]. While 878976-83-1 does not bear the critical 3-tert-butyl substituent and has not been directly assayed against FXR, its 4-(4-hydroxyphenyl)benzoate core retains the key hydrogen-bond donor (phenolic -OH) and biphenyl geometry required for engagement with the FXR ligand-binding domain [1]. This contrasts with simpler benzoate esters lacking the distal phenyl ring (e.g., 3-methoxybenzoate analogues such as C17H20N2O4, MW 316.35), which lack the extended π-surface and phenolic HBD necessary for nuclear receptor interaction [2].

Nuclear receptor modulation FXR antagonism Fragment-based drug design

Recommended Research Application Scenarios for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate


Scaffold for Farnesoid X Receptor (FXR) Antagonist Lead Optimization

Based on the validated 4-hydroxyphenyl benzoate FXR pharmacophore identified by Song et al. (2015), 878976-83-1 can serve as a starting scaffold for FXR antagonist development. The compound's biphenyl carboxylate core retains the essential hydrogen-bond donor and planar aromatic geometry required for FXR ligand-binding domain engagement, while the 1-cyanocyclohexylamino-2-oxoethyl ester side chain provides a vector for further derivatization. Researchers should note that the absence of the 3-tert-butyl substituent (present in the original hit) may reduce potency; introducing a bulky ortho-substituent on the phenolic ring is a recommended first-round modification based on the published SAR [1].

Physicochemical Probe for Transporter Substrate Screening (TPSA-Dependent Uptake)

The compound's calculated TPSA of 83.64 Ų (2.6% higher than Ambrisentan) and balanced LogP of 3.50 make it a useful tool compound for probing TPSA-dependent cellular permeability thresholds in transporter substrate screening panels. Its near-identical lipophilicity but measurably higher polarity compared to Ambrisentan (TPSA 81.54 Ų) allows researchers to isolate the effect of polar surface area on passive diffusion and active transport, controlling for LogP as a confounding variable [1][2].

Bifunctional Building Block for Fragment-Based Drug Design (FBDD)

The compound's architecture incorporates three distinct pharmacophoric elements – a cyanocyclohexyl group (metabolically stable bioisostere, validated in CB1 ligand series with Ki = 15.7 nM), a central amide-ester linker, and a 4′-hydroxybiphenyl-4-carboxylate terminus (FXR pharmacophore) – within a relatively low molecular weight (378.43 Da, Rule of Five compliant). This modular design enables systematic fragment growing, linking, or merging strategies in FBDD campaigns targeting nuclear receptors, GPCRs, or enzymes where biphenyl recognition motifs are prevalent [3][4].

Intermediate for Derivatization via Phenolic -OH Functionalization

The exposed phenolic hydroxyl on the distal biphenyl ring provides a tractable synthetic handle for further diversification. Unlike Ambrisentan, whose carboxylic acid requires protection/deprotection strategies, the phenolic -OH of 878976-83-1 can be selectively alkylated, acylated, sulfonated, or converted to a triflate for cross-coupling reactions under mild conditions compatible with the ester and amide functionalities. This makes the compound a versatile late-stage intermediate for generating focused libraries of biphenyl-based probes or lead candidates, particularly when compared to the parent acid 4-(4-hydroxyphenyl)benzoic acid, whose high melting point (295°C) and poor organic solubility complicate solution-phase chemistry [5].

Quote Request

Request a Quote for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.